Cas no 1250924-92-5 (2-fluoro-6-(1H-imidazol-1-yl)pyridine)

2-Fluoro-6-(1H-imidazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at the 2-position and an imidazol-1-yl group at the 6-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substituent enhances electrophilic properties, while the imidazole moiety offers coordination potential for metal-catalyzed reactions. Its balanced lipophilicity and electronic effects contribute to improved bioavailability in drug design. The compound’s stability under standard conditions ensures reliable handling and storage. Its versatility in cross-coupling and functionalization reactions makes it a preferred choice for constructing complex molecular architectures.
2-fluoro-6-(1H-imidazol-1-yl)pyridine structure
1250924-92-5 structure
Product name:2-fluoro-6-(1H-imidazol-1-yl)pyridine
CAS No:1250924-92-5
MF:C8H6FN3
Molecular Weight:163.151744365692
CID:4581800
PubChem ID:61229575

2-fluoro-6-(1H-imidazol-1-yl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-fluoro-6-(1H-imidazol-1-yl)pyridine
    • Pyridine, 2-fluoro-6-(1H-imidazol-1-yl)-
    • インチ: 1S/C8H6FN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H
    • InChIKey: YOUCELIDCKBNDN-UHFFFAOYSA-N
    • SMILES: C1(F)=NC(N2C=NC=C2)=CC=C1

2-fluoro-6-(1H-imidazol-1-yl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-109727-0.5g
2-fluoro-6-(1H-imidazol-1-yl)pyridine
1250924-92-5 95.0%
0.5g
$322.0 2025-02-21
Enamine
EN300-109727-2.5g
2-fluoro-6-(1H-imidazol-1-yl)pyridine
1250924-92-5 95.0%
2.5g
$722.0 2025-02-21
Enamine
EN300-109727-0.05g
2-fluoro-6-(1H-imidazol-1-yl)pyridine
1250924-92-5 95.0%
0.05g
$97.0 2025-02-21
A2B Chem LLC
AV46487-50mg
2-fluoro-6-(1H-imidazol-1-yl)pyridine
1250924-92-5 95%
50mg
$138.00 2024-04-20
1PlusChem
1P01A0UV-250mg
2-fluoro-6-(1H-imidazol-1-yl)pyridine
1250924-92-5 95%
250mg
$300.00 2025-03-04
A2B Chem LLC
AV46487-100mg
2-fluoro-6-(1H-imidazol-1-yl)pyridine
1250924-92-5 95%
100mg
$187.00 2024-04-20
A2B Chem LLC
AV46487-250mg
2-fluoro-6-(1H-imidazol-1-yl)pyridine
1250924-92-5 95%
250mg
$251.00 2024-04-20
A2B Chem LLC
AV46487-500mg
2-fluoro-6-(1H-imidazol-1-yl)pyridine
1250924-92-5 95%
500mg
$374.00 2024-04-20
Aaron
AR01A137-5g
2-fluoro-6-(1H-imidazol-1-yl)pyridine
1250924-92-5 95%
5g
$1728.00 2023-12-16
1PlusChem
1P01A0UV-100mg
2-fluoro-6-(1H-imidazol-1-yl)pyridine
1250924-92-5 95%
100mg
$195.00 2025-03-18

2-fluoro-6-(1H-imidazol-1-yl)pyridine 関連文献

2-fluoro-6-(1H-imidazol-1-yl)pyridineに関する追加情報

Recent Advances in the Application of 2-fluoro-6-(1H-imidazol-1-yl)pyridine (CAS: 1250924-92-5) in Chemical Biology and Pharmaceutical Research

The compound 2-fluoro-6-(1H-imidazol-1-yl)pyridine (CAS: 1250924-92-5) has recently emerged as a key scaffold in chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This heterocyclic compound, featuring both a pyridine and an imidazole ring, has demonstrated significant potential in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. Recent studies have explored its role as a pharmacophore in various therapeutic areas, including oncology, inflammation, and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2-fluoro-6-(1H-imidazol-1-yl)pyridine as a core structure for developing novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers demonstrated that derivatives of this compound exhibited improved selectivity and potency compared to existing BTK inhibitors, with compound 12b showing particularly promising results in preclinical models of B-cell malignancies. The fluorine atom at the 2-position was found to be critical for maintaining optimal binding interactions with the target protein.

In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis and evaluation of 2-fluoro-6-(1H-imidazol-1-yl)pyridine derivatives as potential antifungal agents. The study identified several compounds with potent activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) comparable to current first-line antifungal drugs. Molecular docking studies suggested that these compounds interfere with fungal ergosterol biosynthesis, though the exact mechanism requires further investigation.

The compound's utility extends beyond therapeutic applications. A 2024 study in Chemical Communications highlighted its use as a versatile building block for metal-organic frameworks (MOFs) with potential applications in drug delivery systems. The imidazole nitrogen atoms serve as excellent coordination sites for various metal ions, while the fluorine atom can be utilized for further functionalization. Researchers demonstrated that MOFs constructed with this ligand showed remarkable stability and controlled release properties for several model drugs.

Recent advances in synthetic methodologies have also improved access to 2-fluoro-6-(1H-imidazol-1-yl)pyridine and its derivatives. A 2023 paper in Organic Process Research & Development described a scalable, cost-effective synthesis route with an overall yield of 68%, addressing previous challenges in large-scale production. The new route employs a one-pot sequential cross-coupling strategy that significantly reduces purification steps while maintaining high purity standards (>99% by HPLC).

Looking forward, the unique properties of 2-fluoro-6-(1H-imidazol-1-yl)pyridine position it as a promising candidate for further drug development efforts. Current research directions include exploring its potential in PROTAC (proteolysis targeting chimera) design and as a fluorescent probe for biological imaging. The compound's ability to participate in various non-covalent interactions while maintaining metabolic stability makes it particularly attractive for these applications. Several pharmaceutical companies have reportedly included derivatives of this scaffold in their preclinical pipelines, suggesting that clinical candidates may emerge in the coming years.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.